molecular formula C20H23N3O B2489199 3-[4-(benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine CAS No. 501903-23-7

3-[4-(benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine

Cat. No. B2489199
CAS RN: 501903-23-7
M. Wt: 321.424
InChI Key: VUZIEEHTQRNAPC-UHFFFAOYSA-N
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Description

3-[4-(benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine, also known as BCTC, is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, protons, and capsaicin. BCTC has been extensively studied for its potential as a therapeutic agent for a variety of conditions, including pain, inflammation, and cancer.

Mechanism of Action

3-[4-(benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine acts as a selective antagonist of TRPV1, blocking the channel's activity in response to various stimuli. This results in a reduction in the perception of pain and inflammation.
Biochemical and Physiological Effects:
3-[4-(benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine has been shown to have a number of biochemical and physiological effects. In addition to its pain-relieving properties, it has been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 3-[4-(benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine is that it is a highly selective antagonist of TRPV1, which means that it is less likely to have off-target effects. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in some experiments.

Future Directions

There are a number of potential future directions for research on 3-[4-(benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine. One area of interest is in the development of more effective and targeted pain therapies. 3-[4-(benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine may also have potential as a treatment for conditions such as inflammation and cancer. Further research is needed to fully understand the mechanisms of action of 3-[4-(benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-[4-(benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine involves the reaction of 4-(benzyloxy)-3-sec-butylphenylboronic acid with 3-chloropyrazole-5-amine in the presence of a palladium catalyst. The resulting product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

3-[4-(benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine has been extensively studied for its potential as a therapeutic agent for a variety of conditions. In particular, it has been investigated for its ability to modulate pain and inflammation. TRPV1 is known to be involved in the perception of pain, and 3-[4-(benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain.

properties

IUPAC Name

5-(3-butan-2-yl-4-phenylmethoxyphenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-3-14(2)17-11-16(18-12-20(21)23-22-18)9-10-19(17)24-13-15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3,(H3,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZIEEHTQRNAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(C=CC(=C1)C2=CC(=NN2)N)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine

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